4-(4-ethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

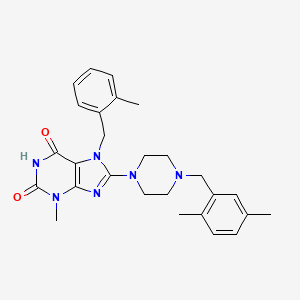

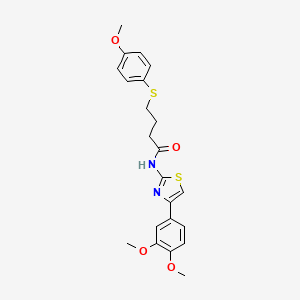

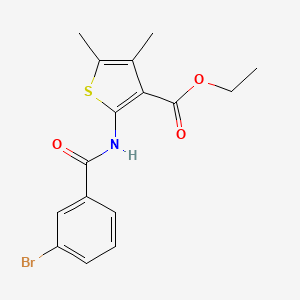

“4-(4-ethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with an ethoxyphenyl group at the 4-position and a fluoropyridinyl group at the 2-position.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by substitution reactions to attach the ethoxyphenyl and fluoropyridinyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the attached ethoxyphenyl and fluoropyridinyl groups. The ethoxy group would provide some electron-donating character, while the fluorine atom in the fluoropyridinyl group would be electron-withdrawing.Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the ethoxy group could make the phenyl ring more reactive towards electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents.Applications De Recherche Scientifique

Novel Synthesis and Structural Insights

Research has led to the synthesis of various thiazole derivatives, showcasing their diverse applications in scientific research. For instance, the study by El-Emam et al. (2020) presents the synthesis and crystallographic analysis of adamantane-1,3,4-thiadiazole hybrids, providing insights into noncovalent interactions crucial for molecular design (El-Emam et al., 2020). Similarly, the work by Driscoll et al. (2010) discusses a spiro-linked molecule acting as a secondary absorber in solid-state excitonic solar cells, indicating the potential of thiazole compounds in enhancing solar cell efficiency (Driscoll et al., 2010).

Antimicrobial and Anticancer Activities

Thiazole derivatives have shown promising results in antimicrobial and anticancer activities. Yakantham et al. (2019) synthesized a series of thiazol-4-amine derivatives, demonstrating good to moderate anticancer activity against various human cancer cell lines (Yakantham et al., 2019). Furthermore, Böck et al. (2021) focused on the structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, revealing different protonation sites and hydrogen bonding patterns that could influence biological activity (Böck et al., 2021).

Photophysical Properties and Applications

The research by Witalewska et al. (2019) on N-ethoxycarbonylpyrene- and perylene thioamides used as building blocks for fluorescent dyes highlights the importance of thiazole derivatives in developing photophysical tools. These compounds exhibit solvatochromism and potential for applications in fluorescence-based technologies (Witalewska et al., 2019).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.

Orientations Futures

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials.

Propriétés

IUPAC Name |

4-(4-ethoxyphenyl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3OS/c1-2-21-13-6-3-11(4-7-13)14-10-22-16(19-14)20-15-8-5-12(17)9-18-15/h3-10H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHUYPBCTUWBCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-ethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)

![N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2960692.png)

![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2960694.png)

![6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2960701.png)